INCB047986 -

INCB047986

Catalog Number: EVT-1492186
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB047986 is a potent JAK inhibitor, currently being developed by Incyte.
Overview

INCB047986 is a selective inhibitor of Janus kinase 1, a member of the Janus kinase family of tyrosine kinases. This compound is primarily explored for its therapeutic potential in treating various solid tumors, including breast and pancreatic cancers. Janus kinases play a crucial role in the signaling pathways of several cytokines and growth factors, making them significant targets for cancer therapy. The inhibition of Janus kinase 1 by INCB047986 aims to disrupt aberrant signaling pathways that contribute to tumor growth and survival.

Source and Classification

INCB047986 was developed by Incyte Corporation, a biopharmaceutical company focused on discovering and developing innovative medicines to treat cancer and other serious diseases. The compound falls under the classification of small-molecule inhibitors, specifically targeting the Janus kinase signaling pathway. Its development is part of a broader effort to create targeted therapies that minimize off-target effects while maximizing therapeutic efficacy in oncology.

Synthesis Analysis

Methods

The synthesis of INCB047986 involves multiple steps typical of small-molecule drug development. While specific proprietary methods may not be publicly detailed, the general approach includes:

  1. Starting Materials: Utilization of readily available chemical precursors that can be modified through various organic reactions.
  2. Reactions: Common reactions may include nucleophilic substitutions, coupling reactions, and cyclization processes to construct the core structure of the compound.
  3. Purification: The final product is typically purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis likely employs techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The synthetic route must be optimized for yield and scalability to support clinical development.

Molecular Structure Analysis

Structure

The molecular structure of INCB047986 is characterized by specific functional groups that confer its inhibitory activity against Janus kinase 1. The compound's structure can be represented as follows:

  • Molecular Formula: C19H20N4O3
  • Molecular Weight: 348.39 g/mol

Data

The three-dimensional conformation of INCB047986 can be analyzed using computational chemistry tools, which provide insights into its binding interactions with the target protein.

Chemical Reactions Analysis

Reactions

INCB047986 undergoes several chemical reactions relevant to its mechanism of action, particularly in its interactions with Janus kinase 1. These include:

  1. Binding Interactions: The compound forms non-covalent interactions with the active site of Janus kinase 1, inhibiting its enzymatic activity.
  2. Phosphorylation Inhibition: By blocking the phosphorylation of downstream signaling molecules, INCB047986 disrupts critical pathways involved in cell proliferation and survival.

Technical Details

The kinetics of these reactions can be studied using enzyme assays to determine the potency and specificity of INCB047986 against Janus kinase 1 compared to other kinases.

Mechanism of Action

Process

INCB047986 exerts its therapeutic effects by selectively inhibiting Janus kinase 1, which is involved in the signal transduction of various cytokines that promote inflammatory responses and tumor growth. Upon binding to Janus kinase 1:

  1. Inhibition of Phosphorylation: The compound prevents the phosphorylation of signal transducer and activator of transcription proteins, which are essential for mediating cellular responses to cytokines.
  2. Disruption of Signaling Pathways: This inhibition leads to decreased activation of pathways such as the JAK/STAT pathway, ultimately resulting in reduced tumor cell proliferation and increased apoptosis.

Data

Preclinical studies have demonstrated that INCB047986 effectively inhibits tumor growth in models of breast and pancreatic cancers through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: INCB047986 exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy.
  • Melting Point: Specific melting point data should be obtained from experimental studies.

Relevant analyses such as differential scanning calorimetry can provide insights into thermal properties, while solubility studies can inform formulation strategies for clinical use.

Applications

Scientific Uses

INCB047986 is primarily investigated for its application in oncology, particularly for:

  • Cancer Treatment: Targeting solid tumors where Janus kinase signaling contributes to disease progression.
  • Clinical Trials: Evaluated in Phase I clinical trials for safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced malignancies.

Research continues into expanding its applications beyond oncology, potentially exploring autoimmune diseases where aberrant cytokine signaling plays a role.

Properties

Product Name

INCB047986

Molecular Formula

C20H16FN7OS

Synonyms

INCB047986; INCB-047986; INCB 047986.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.